Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester
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Overview
Description
Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester is an organosulfur compound with the molecular formula C12H7Cl3O3S . This compound is a derivative of benzenesulfonic acid, where the hydrogen atom of the sulfonic acid group is replaced by a 2,4-dichlorophenyl ester group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester typically involves the reaction of p-chlorobenzenesulfonyl chloride with 2,4-dichlorophenol in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous sulfonation processes using oleum or other sulfonating agents .
Chemical Reactions Analysis
Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with various biological molecules, leading to its biological effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .
Comparison with Similar Compounds
Benzenesulfonic acid, p-chloro-, 2,4-dichlorophenyl ester can be compared with other similar compounds such as:
Benzenesulfonic acid, 4-chlorophenyl ester: This compound has a similar structure but lacks the additional chlorine atoms on the phenyl ring.
Phenol, 2,4-dichloro-, benzenesulfonate: This compound is another ester of benzenesulfonic acid with a similar substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6621-62-1 |
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Molecular Formula |
C12H7Cl3O3S |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(2,4-dichlorophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H7Cl3O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-6-3-9(14)7-11(12)15/h1-7H |
InChI Key |
GVMHORIVFUXONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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